4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
- Reactants: 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine, 3-methylbenzoyl chloride
- Conditions: Base such as triethylamine, solvent like dichloromethane
- Product: 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine
Step 3: Final Product Formation
- Reactants: 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine, 4-methylpiperazine
- Conditions: Reflux in ethanol or acetonitrile
- Product: 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions
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Step 1: Synthesis of the Pyrimidine Core
- Reactants: 2,4-dichloropyrimidine, 4-methylpiperazine
- Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile
- Product: 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
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Reduction
- Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
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Substitution
- Nucleophilic substitution reactions can occur at the chloro group in the pyrimidine ring, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Formation of alcohols or ketones
Reduction: Formation of alcohols
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C22H30N6O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C22H30N6O/c1-17-5-4-6-19(15-17)21(29)27-11-13-28(14-12-27)22-23-18(2)16-20(24-22)26-9-7-25(3)8-10-26/h4-6,15-16H,7-14H2,1-3H3 |
InChI Key |
FXIVVLWISGRMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C |
Origin of Product |
United States |
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